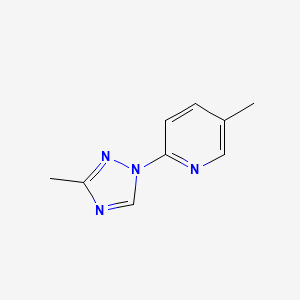

5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine

Description

5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a 3-methyl-1,2,4-triazole moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis often involves coupling reactions between pyridine derivatives and triazole precursors under optimized flow conditions, as demonstrated in recent methodologies .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-methyl-2-(3-methyl-1,2,4-triazol-1-yl)pyridine |

InChI |

InChI=1S/C9H10N4/c1-7-3-4-9(10-5-7)13-6-11-8(2)12-13/h3-6H,1-2H3 |

InChI Key |

AETVFYKJEHEZBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)N2C=NC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine typically involves the formation of the 1,2,4-triazole ring followed by its N-alkylation or direct coupling with a substituted pyridine derivative. The key steps include:

- Preparation of the 3-methyl-1H-1,2,4-triazole intermediate or its derivatives.

- N-alkylation or coupling with a 5-methylpyridine moiety.

- Optimization of reaction conditions to maximize yield and purity.

Batch Synthesis Approaches

Conventional Batch Synthesis

A first-generation batch method involves the condensation of dimethylacetamide dimethylacetal with primary amides to form acetimidamide intermediates, which subsequently cyclize to 3-methyl-1,2,4-triazole derivatives. This intermediate is then subjected to N-alkylation with 5-methylpyridine derivatives to yield the target compound.

- Reaction conditions: Typical temperatures around 120 °C, atmospheric pressure, and reaction times of approximately 3.5 hours.

- Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) have been employed, with DMSO preferred due to easier removal during work-up.

- Purity and yield: Batch processes yield high purity (up to 91% area/area purity) and good isolated yields (~99% for related triazole acetic acid intermediates).

Continuous Flow Synthesis

Continuous flow chemistry has been successfully applied to enhance the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a closely related intermediate, demonstrating advantages in efficiency, safety, and scalability.

- Process description: The flow process integrates the acetimidamide formation and subsequent cyclization in a single continuous operation without intermediate work-up.

- Optimized parameters: Temperature around 120 °C, residence time approximately 13.3 minutes, and pressure maintained at 1 bar.

- Solvent: DMSO is used for its favorable properties.

- Outcomes: The continuous flow method improved waste reduction, reproducibility, and yield efficiency compared to batch synthesis. Table 1 below summarizes key results from continuous flow optimization.

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 25 | 5.0 | Data not specified | Data not specified |

| 2 | 120 | 13.3 | Up to 99 | Up to 98 |

Note: The exact yields and purities depend on the specific substrate and reaction conditions as optimized in the study.

Multicomponent Reactions (MCRs)

Recent studies have utilized multicomponent reactions involving triazole derivatives, aldehydes, and malononitrile or ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions in acetic acid to generate 1,2,3-triazolyl-pyridine hybrids. Although this focuses on 1,2,3-triazoles, similar MCR strategies can be adapted for 1,2,4-triazole-pyridine compounds.

- Advantages: MCRs enable rapid assembly of complex molecules with high atom economy.

- Characterization: Products are confirmed by spectral (IR, NMR) and elemental analyses.

- Applications: Synthesized compounds show promising anticancer activity, particularly against hepatoblastoma cell lines.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of acetimidamide | Condensation of dimethylacetamide dimethylacetal with primary amide, 120 °C, DMSO | Intermediate for triazole ring formation |

| 2 | Cyclization to triazole | Heating under reflux or continuous flow, ammonium acetate catalyst | Formation of 3-methyl-1,2,4-triazole core |

| 3 | N-Alkylation/Coupling | Reaction with 5-methylpyridine derivative, suitable base, solvent | Formation of this compound |

| 4 | Purification | Filtration, solvent removal, recrystallization | High purity product (≥98%) |

Detailed Research Outcomes

Spectral and Analytical Data

- NMR (DMSO-d6): Characteristic signals for the triazole proton around δ 8.3 ppm; methyl groups at δ ~2.2 ppm; pyridine ring protons between δ 7.0–8.5 ppm.

- IR Spectroscopy: Strong absorption bands corresponding to triazole and pyridine ring vibrations, including C=N stretches near 1530–1600 cm^-1.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C11H12N5, confirming molecular integrity.

- Melting Point: Typically in the range of 160–170 °C, indicating crystalline purity.

Yield and Purity

Comparative Advantages of Methods

| Method | Yield (%) | Purity (%) | Scalability | Process Safety | Waste Generation |

|---|---|---|---|---|---|

| Batch Synthesis | 50–90 | 85–91 | Moderate | Moderate | Higher |

| Continuous Flow | Up to 99 | ≥98 | High | Improved | Reduced |

| Multicomponent Reactions | Variable | High | Moderate | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dendrimers. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences and properties of 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine and analogous compounds:

Q & A

Q. How can the synthesis of 5-methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves cyclization of pyridine-2-carboxaldehyde derivatives with 3-methyl-1H-1,2,4-triazole under acidic or basic conditions. Key optimizations include:

- Solvent Selection: Ethanol or methanol is preferred for cyclization due to their polarity and compatibility with triazole intermediates .

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate) .

- Reaction Time/Temperature: Extended reflux (6–8 hrs at 80°C) enhances conversion rates, but prolonged heating may degrade sensitive intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for pyridine protons (δ 7.5–8.5 ppm) and triazole methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR: Pyridine carbons appear at δ 120–150 ppm; triazole carbons resonate at δ 140–160 ppm .

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 175.18 (calculated for C₈H₈N₄) .

- IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3100 cm⁻¹ (aromatic C-H) confirm heterocyclic core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., fungal enzymes)?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to fungal cytochrome P450 enzymes (e.g., CYP51). Key parameters:

- Grid Box: Center on heme iron (coordinates x=15.2, y=22.4, z=3.8 for Candida albicans CYP51).

- Binding Affinity: Values ≤ −7.0 kcal/mol suggest strong interactions, correlating with antifungal MIC data (≤25 µg/mL) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>60% occupancy) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable MIC values)?

Methodological Answer:

- Standardized Assays: Replicate MIC tests using CLSI guidelines (e.g., broth microdilution in RPMI-1640 media, 48 hrs incubation). Note discrepancies due to strain-specific resistance (e.g., Candida glabrata vs. C. albicans) .

- SAR Analysis: Compare with analogs (e.g., 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) to identify substituent effects. Methyl groups at triazole C3 enhance lipophilicity and membrane penetration .

- Data Validation: Cross-reference with crystallographic data (e.g., PDB ID GF4 for triazole-enzyme complexes) to validate binding modes .

Q. What strategies improve catalytic performance in coordination chemistry applications?

Methodological Answer:

- Ligand Design: Modify steric/electronic properties by substituting pyridine (e.g., electron-withdrawing groups at C5 improve metal-binding affinity).

- Metal Selection: Test transition metals (e.g., Cu(II), Ni(II)) for Suzuki-Miyaura coupling. Cu(I) complexes show higher TON (up to 10³) in aryl halide cross-couplings .

- Reaction Optimization: Use DMF as solvent (120°C, 24 hrs) with K₂CO₃ base. Monitor conversions via GC-MS .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

- pH Range: Prepare buffers (pH 2–10) using HCl/NaOH. Incubate compound (1 mg/mL) at 37°C for 72 hrs.

- Temperature Stress: Test thermal degradation at 40°C, 60°C, and 80°C (oven, 7 days).

- Analytics: Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Degradation >10% at pH <3 or >8 indicates instability .

Q. What statistical methods are suitable for analyzing dose-response data in antifungal assays?

Methodological Answer:

- Nonlinear Regression: Fit data to log(inhibitor) vs. response curves (GraphPad Prism) to calculate IC₅₀.

- ANOVA: Compare efficacy across strains (p < 0.05). Include positive controls (e.g., fluconazole) to validate assay sensitivity .

Structural & Mechanistic Studies

Q. How to resolve crystallographic ambiguities in triazole-pyridine derivatives?

Methodological Answer:

- X-ray Diffraction: Grow single crystals via slow evaporation (ethanol/chloroform). Collect data (Mo Kα radiation, λ = 0.71073 Å) and refine with SHELXL.

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Compare calculated/experimental bond angles (<2° deviation) .

Q. What mechanistic insights can be gained from studying oxidation/reduction pathways?

Methodological Answer:

- Oxidation: Treat with H₂O₂ in acetic acid (60°C, 4 hrs). Identify products (e.g., pyridine N-oxide) via LC-MS.

- Reduction: Use NaBH₄ in THF (0°C, 2 hrs) to saturate triazole rings. Monitor by ¹H NMR for loss of aromatic protons .

Advanced Applications

Q. How to evaluate the compound’s potential in electronic materials (e.g., sensors)?

Methodological Answer:

- Electrochemical Analysis: Perform cyclic voltammetry (CHI 760E) in 0.1 M TBAP/ACN. Look for reversible redox peaks (E₁/₂ ≈ −0.5 V vs. Ag/AgCl) indicative of charge-transfer capability .

- Thin-Film Deposition: Use spin-coating (2000 rpm, 30 sec) to create films on ITO substrates. Characterize conductivity (4-probe method) and optical bandgap (UV-Vis Tauc plot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.